3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride: is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its significant biological activities and is used in various scientific research fields, including medicinal chemistry and pharmacology .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with various targets, including ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
Imidazo[4,5-b]pyridine derivatives are known to have promising pharmacokinetic properties, improving selectivity, metabolic stability, and reducing different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to have a significant impact on various disease conditions, including central nervous system disorders, digestive system disorders, cancer, inflammation, etc .
Action Environment
The storage temperature for this compound is room temperature, suggesting that it is stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. Common reagents include aldehydes and carboxylic acids, and the reactions are often catalyzed by various catalysts .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions are common, where functional groups on the imidazo[4,5-b]pyridine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions .
Biology: In biological research, this compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It is used in studies related to enzyme inhibition and receptor binding .
Medicine: Medicinally, this compound has shown potential as a therapeutic agent. It is explored for its anti-inflammatory, anticancer, and antimicrobial properties. It is also studied as a potential drug candidate for various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Studied for its potential therapeutic applications.
Uniqueness: 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with various molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)6-9-4-2-1-3-8-5(4)10-6;/h1-3H,(H,11,12)(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVLYYICTIRDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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